alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester
Description
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester is a chemical compound with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.98 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Properties
CAS No. |
41022-55-3 |
|---|---|
Molecular Formula |
C10H9BrCl2O2 |
Molecular Weight |
311.98 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)7-4-3-6(12)5-8(7)13/h3-5,9H,2H2,1H3 |
InChI Key |
DNIFXMDVFMUXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Bromination of 2,4-Dichlorophenylacetic Acid
The Hell–Volhard–Zelinskii (HVZ) reaction is a cornerstone for introducing bromine at the α-position of carboxylic acids. For 2,4-dichlorophenylacetic acid, this reaction proceeds via radical intermediates in the presence of bromine ($$Br2$$) and a catalytic amount of phosphorus tribromide ($$PBr3$$). The mechanism involves:
- Activation : $$PBr3$$ reacts with $$Br2$$ to generate $$PBr_5$$, which abstracts a proton from the α-carbon of the carboxylic acid.
- Radical Bromination : A bromine radical substitutes the α-hydrogen, forming α-bromo-2,4-dichlorophenylacetic acid.
Reaction Conditions :
- Temperature : Reflux in anhydrous tetrahydrofuran (THF) or dichloromethane.
- Stoichiometry : 1.1–1.3 equivalents of $$Br_2$$ per mole of acid.
- Catalyst : 5–10 mol% $$PBr_3$$.
Yield : 75–85% (theoretical), with purity ≥95% after recrystallization.
Esterification of α-Bromo-2,4-dichlorophenylacetic Acid
Esterification of the brominated acid with ethanol employs sulfuric acid ($$H2SO4$$) as a Brønsted acid catalyst, following methodologies detailed in patent CN103772201A. The process involves:
- Nucleophilic Acyl Substitution : Ethanol attacks the protonated carbonyl carbon, displacing water.
- Dehydration : Azeotropic removal of water using toluene or xylene enhances equilibrium shift toward ester formation.
Reaction Conditions :
- Molar Ratio : 1:3 (acid:ethanol).
- Catalyst : 2–5 wt% $$H2SO4$$.
- Temperature : Reflux (70–80°C) for 2–5 hours.
Yield : 97–99% with ≥98% purity after distillation.
Table 1: Optimization of Esterification Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Ethanol Stoichiometry | 3–4 equivalents | Maximizes conversion |
| $$H2SO4$$ Loading | 2–5 wt% | Prevents side reactions |
| Reaction Time | 3–4 hours | Balances kinetics and decomposition |
Alternative Synthetic Pathways
Direct Bromination of Ethyl 2,4-Dichlorophenylacetate
While HVZ bromination typically targets carboxylic acids, esters may undergo α-bromination under radical conditions. A modified approach using $$N$$-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as initiators has been reported for analogous esters:
Procedure :
Nitrile Hydrolysis and Subsequent Esterification
A two-step protocol involving nitrile intermediates, as demonstrated in ethyl 2-(4-bromo-2-fluorophenyl)acetate synthesis, could be adapted:
- Hydrolysis : (2,4-Dichlorophenyl)acetonitrile is refluxed with hydrochloric acid ($$HCl$$) in ethanol to yield 2,4-dichlorophenylacetic acid.
- Bromination and Esterification : The acid undergoes HVZ bromination followed by esterification.
Advantages :
Industrial-Scale Production Considerations
Catalytic and Solvent Systems
Patent CN103772201A highlights toluene and xylene as optimal solvents for esterification due to their azeotropic water-removal capabilities. Substituting ethanol with alternative alcohols (e.g., methanol, isopropanol) adjusts ester solubility and reaction kinetics but requires re-optimization.
Purification Techniques
- Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates the ester with minimal thermal decomposition.
- Crystallization : Hexane or ethyl acetate/hexane mixtures recrystallize the product to ≥99% purity.
Table 2: Comparative Analysis of Purification Methods
| Method | Purity (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Fractional Distillation | 97–99 | 95–98 | High |
| Recrystallization | 99+ | 85–90 | Moderate |
Challenges and Mitigation Strategies
Di-Bromination Side Reactions
Over-bromination at the β-carbon or aromatic ring is mitigated by:
Ester Hydrolysis
Prolonged exposure to acidic conditions during esterification risks hydrolyzing the product. Strategies include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the α-position undergoes nucleophilic substitution due to its polarization by adjacent electron-withdrawing groups (chlorines and ester). Key reactions include:
-
Alkaline hydrolysis :
In aqueous NaOH, the ester hydrolyzes to form α-bromo-2,4-dichlorobenzeneacetic acid (C₈H₅BrCl₂O₂) and ethanol. The reaction proceeds via an SN₂ mechanism, with a yield of ~85% under reflux conditions (2 h, 80°C) . -
Aminolysis :
Reacting with primary amines (e.g., methylamine) in THF yields α-amino derivatives. For example:
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its bromine as a leaving group:
Table 1: Coupling Reagent Efficiency for Proline Ester Formation
| Reagent | Yield (%) | Conditions |
|---|---|---|
| BEP | 87 | THF, 0°C, 3 h |
| HATU | 82 | DMF, rt, 2 h |
| EDCI | 63 | CH₂Cl₂, rt, 12 h |
-
Suzuki-Miyaura coupling :
With Pd(PPh₃)₄ as a catalyst, the bromine atom reacts with arylboronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields 2,4-dichlorobenzeneacetic acid ethyl ester-phenyl (C₁₆H₁₃Cl₂O₂) in 78% yield .
Ester Functional Group Reactivity
The ethyl ester moiety undergoes transesterification and reduction:
-
Transesterification :
In methanol with H₂SO₄, the ethyl ester converts to a methyl ester (C₉H₇BrCl₂O₂) at 65°C (yield: 92%) . -
Reduction :
Using DIBAL-H in THF at −78°C reduces the ester to α-bromo-2,4-dichlorobenzeneacetaldehyde (C₈H₅BrCl₂O) with 80% yield .
Acid-Catalyzed Reactions
The α-bromo group’s acidity (pKa ≈ 2.8–3.1, estimated via Williams’ scale ) facilitates deprotonation under basic conditions, enabling elimination or further substitution.
Comparative Reactivity
The bromine atom enhances electrophilicity compared to non-brominated analogs:
Table 2: Reactivity Comparison with Analogues
| Compound | Relative Reactivity (vs. Bromo Derivative) |
|---|---|
| 2,4-Dichlorobenzeneacetic acid ethyl ester | 0.3× (lower in SN₂ reactions) |
| α-Chloro-2,4-dichlorobenzeneacetic acid ethyl ester | 0.6× |
Stability and Side Reactions
Scientific Research Applications
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester can be compared with similar compounds such as:
Alpha-Bromo-2,4-dichlorobenzeneacetic acid methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2,4-Dichlorobenzeneacetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,4-Dichlorobenzeneacetic acid ethyl ester: Lacks the bromine atom, affecting its reactivity and applications.
This compound is unique due to its specific reactivity profile, making it a valuable compound in various chemical and industrial applications.
Biological Activity
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrClO
- Molar Mass : 307.98 g/mol
- Appearance : Light yellow liquid
The biological activity of this compound can be attributed to several mechanisms:
- PPAR Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. PPARs are involved in the regulation of genes associated with fatty acid storage and glucose metabolism .
- Antioxidant Properties : Some studies suggest that halogenated compounds exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, particularly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| PPAR Activation | Enhances lipid metabolism | |
| Antioxidant Activity | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production |
Case Studies and Research Findings
- Diabetes Treatment : A study investigated the effects of alpha-bromo derivatives on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting potential use in diabetes management .
- Cardiovascular Health : Research has shown that compounds with similar structures can lower triglyceride levels and improve lipid profiles, indicating potential benefits for cardiovascular health .
- Neuroprotective Effects : In vitro studies demonstrated that alpha-bromo compounds can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for preparing alpha-bromo-2,4-dichlorobenzeneacetic acid ethyl ester?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example:
- Nucleophilic bromination : Bromination of 2,4-dichlorophenylacetic acid derivatives using brominating agents (e.g., ) followed by esterification with ethanol under acidic catalysis .
- Phase-transfer catalysis : Bis-alkylation of ethyl isocyanoacetate with dibromo derivatives (e.g., alpha,alpha'-dibromo-o-xylene) in the presence of phase-transfer catalysts to introduce bromine and ester groups .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach bromo or chloro substituents to the aromatic ring before esterification .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- GC-MS : Used to profile ester derivatives (e.g., lauric acid ethyl ester, oleic acid ethyl ester) by retention time and fragmentation patterns, confirming ester functionality .
- NMR : - and -NMR identify bromine/chlorine substitution patterns on the aromatic ring and confirm ester linkages (e.g., ethyl group at δ ~1.3 ppm for CH) .
- HPLC : Validates purity (>97% by GC or HPLC) and monitors degradation products during storage .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis. Organobromine compounds are sensitive to moisture and light .
- Handling : Use anhydrous solvents (e.g., dry THF) during synthesis to avoid side reactions. Stabilize with radical inhibitors (e.g., BHT) if stored long-term .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during its synthesis (e.g., dehalogenation or ester hydrolysis)?
- Controlled reaction conditions : Use low temperatures (0–5°C) during bromination to suppress dehalogenation. Anhydrous ethanol minimizes ester hydrolysis .
- Protecting groups : Temporarily protect reactive sites (e.g., carboxylic acid groups) with tert-butyl or trimethylsilyl groups before bromination .
- Catalyst optimization : Employ Pd(II) catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling steps .
Q. How does steric hindrance from the 2,4-dichloro substituents influence its reactivity in cross-coupling reactions?
- Reduced reactivity : The ortho-chloro group creates steric bulk, slowing down metal insertion in Suzuki-Miyaura couplings. This requires higher catalyst loading (5–10 mol% Pd) or microwave-assisted heating to achieve reasonable yields .
- Electronic effects : Electron-withdrawing chloro groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks. DFT calculations can predict regioselectivity in further functionalization .
Q. What role does this compound play in the synthesis of bioactive heterocycles (e.g., quinolines or chromenes)?
- Precursor for cyclization : The bromo and ester groups facilitate intramolecular Heck or Ullmann reactions to form fused rings. For example, reacting with amines yields 8-bromoquinoline-3-carboxylate derivatives with potential neuroprotective activity .
- Diazo intermediates : Conversion to diazoacetate derivatives (e.g., ethyl 2-(4-bromophenyl)-2-diazoacetate) enables cyclopropanation or [3+2] cycloadditions for building spirocyclic compounds .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Purity verification : Repurify via column chromatography (silica gel, hexane/ethyl acetate) and compare with high-purity reference standards (e.g., >97% by HPLC) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in solid-state structure, especially when polymorphs exist .
- Inter-laboratory validation : Cross-check NMR and GC-MS data with published spectra from reputable sources (e.g., CAS Common Chemistry) .
Methodological Considerations
Q. What analytical workflows are recommended for studying its degradation products under oxidative stress?
Q. How can computational modeling predict its reactivity in novel synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
